REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([SH:15])[CH:12]=[CH:13][CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:16][C:17]1[CH:24]=[C:23](F)[CH:22]=[CH:21][C:18]=1[CH:19]=[O:20].C(=O)([O-])[O-].[K+].[K+].O>CN(C)C=O>[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([S:15][C:23]2[CH:22]=[CH:21][C:18]([CH:19]=[O:20])=[C:17]([Cl:16])[CH:24]=2)[CH:12]=[CH:13][CH:14]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3.4|
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Name
|
|
Quantity
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75 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)OC=1C=C(C=CC1)S
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Name
|
|
Quantity
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55 g
|
Type
|
reactant
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Smiles
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ClC1=C(C=O)C=CC(=C1)F
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Name
|
|
Quantity
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350 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
62.3 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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25 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
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125 mL
|
Type
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reactant
|
Smiles
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O
|
Name
|
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Quantity
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625 mL
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Type
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reactant
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Smiles
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O
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Name
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ice water
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Quantity
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0 (± 1) mol
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Type
|
solvent
|
Smiles
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|
Type
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CUSTOM
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Details
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was being stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The solution was then placed in a water bath at 30° C.
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Type
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STIRRING
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Details
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This mixture was stirred for 30 min at an internal temperature of 40 to 42° C
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Duration
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30 min
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Type
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ADDITION
|
Details
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was then added
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Type
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STIRRING
|
Details
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The mixture was stirred for 30 min
|
Duration
|
30 min
|
Type
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FILTRATION
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Details
|
the resulting crystals were collected by filtration
|
Type
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WASH
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Details
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washed with 10% aqueous 2-propanol (188 mL)
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Type
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DISSOLUTION
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Details
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The moist crystals were dissolved in ethyl acetate (750 mL)
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Type
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WASH
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Details
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the solution was washed twice with tap water (375 mL×2)
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Type
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CONCENTRATION
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Details
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The organic layer was concentrated under reduced pressure and acetone (900 mL)
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Type
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ADDITION
|
Details
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was added to the resulting residue
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Type
|
ADDITION
|
Details
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Purified water (386 mL) was then added dropwise at an internal temperature of 23° C
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Type
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STIRRING
|
Details
|
The mixture was stirred for 30 min
|
Duration
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30 min
|
Type
|
FILTRATION
|
Details
|
the resulting crystals were collected by filtration
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Type
|
WASH
|
Details
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washed with 50% aqueous acetone (400 mL)
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Type
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CUSTOM
|
Details
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The washed crystals were air-dried overnight
|
Duration
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8 (± 8) h
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Type
|
CUSTOM
|
Details
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Subsequently, the product was dried
|
Type
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CUSTOM
|
Details
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at 45° C.
|
Type
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CUSTOM
|
Details
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for 1 hour
|
Duration
|
1 h
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(C=CC1)SC1=CC(=C(C=O)C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |